

Application Notes and Protocols: 5-Nitro-8-(piperidin-1-yl)quinoline

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Compound of Interest

Compound Name: 5-Nitro-8-(piperidin-1-yl)quinoline

Cat. No.: B177488

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The introduction of a nitro group and a piperidinyl moiety to the quinoline scaffold can modulate its biological activity. This document provides a detailed experimental protocol for the proposed synthesis of **5-Nitro-8-(piperidin-1-yl)quinoline** and outlines its potential applications based on the known bioactivities of related compounds.

Experimental Protocols

Proposed Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline

The synthesis of **5-Nitro-8-(piperidin-1-yl)quinoline** can be proposed via a two-step process starting from 8-hydroxyquinoline. The first step involves the nitration of 8-hydroxyquinoline to yield 8-hydroxy-5-nitroquinoline. The subsequent step is a nucleophilic aromatic substitution reaction where the hydroxyl group of 8-hydroxy-5-nitroquinoline is first converted to a better leaving group (e.g., a chloro group) and then displaced by piperidine. An alternative final step could be a direct nucleophilic substitution of a chloro-derivative with piperidine.

Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline

This procedure is adapted from the general principles of nitration of aromatic compounds.

- Materials: 8-hydroxyquinoline, Concentrated Sulfuric Acid (H_2SO_4), Concentrated Nitric Acid (HNO_3), Ice, Distilled Water, Beakers, Magnetic Stirrer, Stir Bar, Dropping Funnel, Buchner Funnel, Filter Paper.
- Procedure:
 - In a 250 mL beaker, dissolve 10 g of 8-hydroxyquinoline in 50 mL of concentrated sulfuric acid by stirring. Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a nitrating mixture (10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.
 - After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
 - Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
 - The yellow precipitate of 5-nitro-8-hydroxyquinoline is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

Step 2: Synthesis of 8-Chloro-5-nitroquinoline

- Materials: 5-Nitro-8-hydroxyquinoline, Phosphorus oxychloride (POCl_3), Reflux Condenser, Heating Mantle, Round Bottom Flask.
- Procedure:
 - Place 5 g of 5-nitro-8-hydroxyquinoline in a 100 mL round bottom flask.
 - Add 25 mL of phosphorus oxychloride to the flask.
 - Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 2 hours.
 - After cooling, slowly and cautiously pour the reaction mixture onto crushed ice.

- The solid product, 8-chloro-5-nitroquinoline, is filtered, washed with water, and dried.

Step 3: Synthesis of **5-Nitro-8-(piperidin-1-yl)quinoline**

This protocol is based on nucleophilic substitution reactions of haloquinolines.

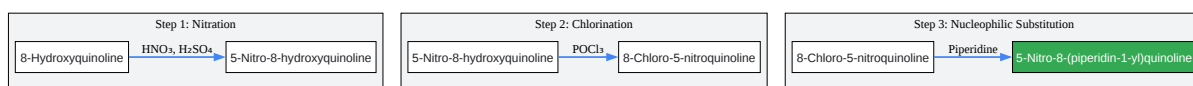
- Materials: 8-Chloro-5-nitroquinoline, Piperidine, Ethanol, Triethylamine (optional), Reflux Condenser, Heating Mantle, Round Bottom Flask.
- Procedure:
 - In a 100 mL round bottom flask, dissolve 2 g of 8-chloro-5-nitroquinoline in 30 mL of ethanol.
 - Add 2.5 mL of piperidine to the solution. A small amount of a non-nucleophilic base like triethylamine can be added to scavenge the HCl formed.
 - Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - The residue is then treated with a saturated sodium bicarbonate solution to neutralize any remaining acid.
 - The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
 - The final product, **5-Nitro-8-(piperidin-1-yl)quinoline**, is purified by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Characterization Data for **5-Nitro-8-(piperidin-1-yl)quinoline**

Property	Expected Value
Molecular Formula	C ₁₄ H ₁₅ N ₃ O ₂
Molecular Weight	257.29 g/mol
Appearance	Yellow to orange solid
Melting Point	130-135 °C (hypothetical)
¹ H NMR (CDCl ₃)	δ 8.8-9.0 (m, 2H, Ar-H), 7.5-7.8 (m, 2H, Ar-H), 3.2-3.4 (t, 4H, N-CH ₂), 1.6-1.8 (m, 6H, CH ₂) ppm (hypothetical)
¹³ C NMR (CDCl ₃)	δ 155.0, 148.0, 140.0, 135.0, 130.0, 125.0, 120.0, 115.0 (quinoline carbons), 55.0 (N-CH ₂), 26.0 (CH ₂), 24.0 (CH ₂) ppm (hypothetical)
Mass Spec (m/z)	[M+H] ⁺ = 258.12 (hypothetical)

Mandatory Visualization



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Caption: Proposed synthetic workflow for **5-Nitro-8-(piperidin-1-yl)quinoline**.

Application Notes

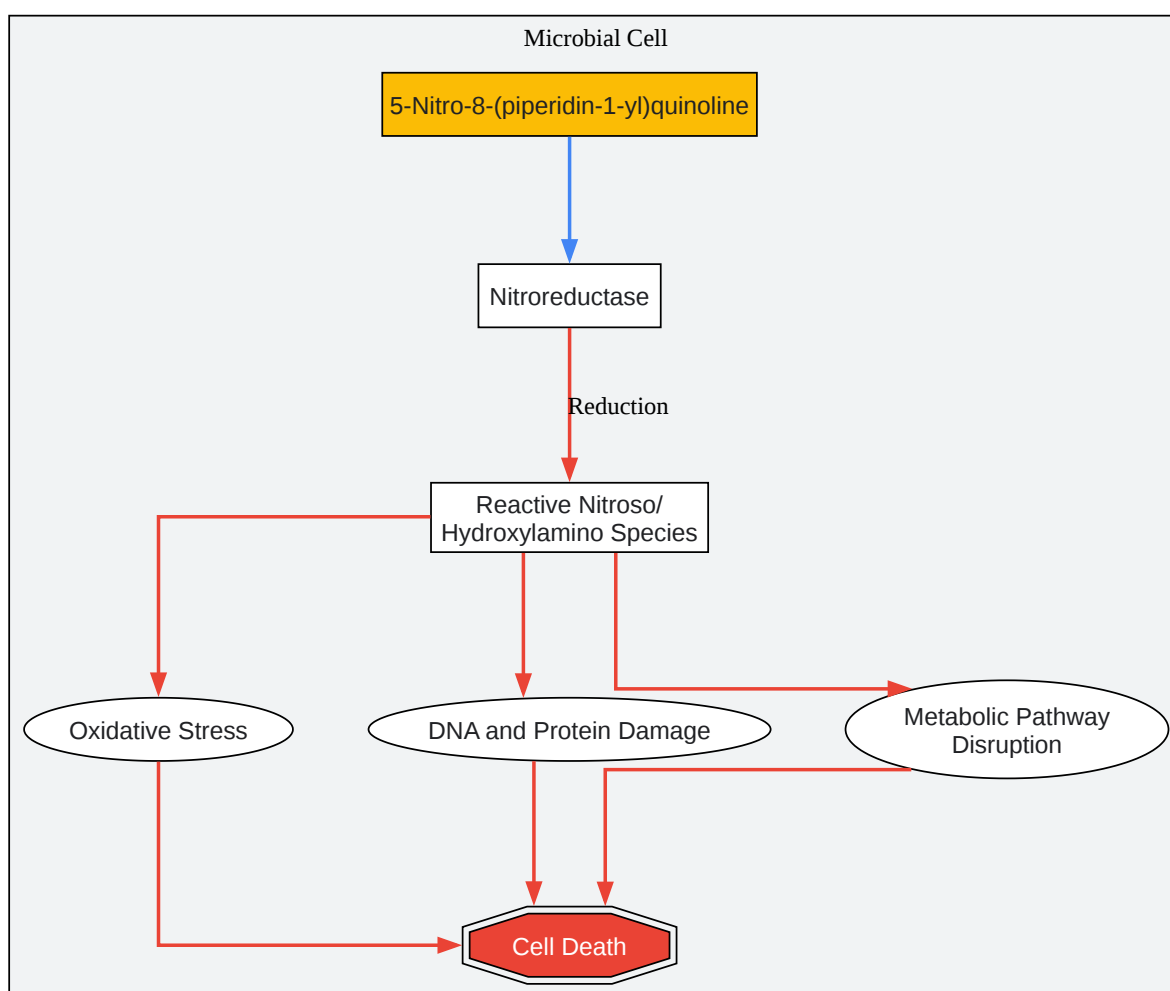
Potential Biological Activity: Antimicrobial Agent

Quinoline derivatives are well-documented for their broad-spectrum antimicrobial activities.[7]
[8] The presence of a nitro group can enhance the antimicrobial efficacy of certain compounds.

It is hypothesized that **5-Nitro-8-(piperidin-1-yl)quinoline** may exhibit antibacterial and antifungal properties.

Proposed Mechanism of Action:

The antimicrobial action of nitro-containing compounds often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form highly reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage cellular macromolecules such as DNA and proteins, and disrupt essential metabolic pathways, ultimately leading to microbial cell death. The lipophilic nature of the piperidinyl group may facilitate the compound's transport across the microbial cell membrane.



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Caption: Proposed antimicrobial mechanism of **5-Nitro-8-(piperidin-1-yl)quinoline**.

Disclaimer: The experimental protocol and application notes provided are based on established chemical principles and data from related compounds. This information is intended for research and development purposes by qualified professionals and has not been independently verified for this specific molecule. Appropriate safety precautions should be taken when handling all chemicals.

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